molecular formula C12H16O3 B1379906 Benzyl 2-Methoxy-2-methylpropionate CAS No. 1363165-96-1

Benzyl 2-Methoxy-2-methylpropionate

Cat. No.: B1379906
CAS No.: 1363165-96-1
M. Wt: 208.25 g/mol
InChI Key: POWWFYBNJKTQHX-UHFFFAOYSA-N
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Description

Benzyl 2-Methoxy-2-methylpropionate is a synthetic compound belonging to the class of esters. It is characterized by its chemical formula C12H16O3 and is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties, making it an ideal candidate for studying various reactions and synthesizing new compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-Methoxy-2-methylpropionate can be synthesized through several methods. One common approach involves the esterification of benzyl alcohol with 2-methoxy-2-methylpropionic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-Methoxy-2-methylpropionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Benzyl 2-Methoxy-2-methylpropionate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create new compounds and study reaction mechanisms.

    Biology: Researchers utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: This compound is employed in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-Methoxy-2-methylpropionate involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Benzyl Benzoate: Used in the treatment of scabies and lice, it shares structural similarities but differs in its specific applications and properties.

    Benzyl Alcohol: A simpler compound used as a solvent and in the synthesis of esters like Benzyl 2-Methoxy-2-methylpropionate.

    Methyl 2-Methoxy-2-methylpropionate: Another ester with similar functional groups but different applications and properties.

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

benzyl 2-methoxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,14-3)11(13)15-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWWFYBNJKTQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206519
Record name Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363165-96-1
Record name Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363165-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methoxy-2-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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